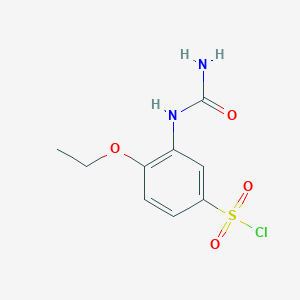

5-Chlorosulfonyl-2-ethoxyphenyl urea

Description

Properties

IUPAC Name |

3-(carbamoylamino)-4-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c1-2-16-8-4-3-6(17(10,14)15)5-7(8)12-9(11)13/h3-5H,2H2,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFVUUPIVDRYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2-Ethoxyphenol Derivatives

The introduction of the chlorosulfonyl group into aromatic systems often employs chlorosulfonyl isocyanate (CSI) or sulfuryl chloride (SO₂Cl₂). In the context of 2-ethoxyphenol derivatives, CSI offers a high-yield pathway. As demonstrated in the synthesis of heterocyclic sulfonylureas, CSI reacts with phenolic hydroxyl groups under mild conditions (50–90°C) in aprotic solvents such as dimethylformamide (DMF) or acetonitrile. For 2-ethoxyphenol, this reaction would proceed via electrophilic aromatic substitution at the para position relative to the ethoxy group, yielding 5-chlorosulfonyl-2-ethoxyphenol. Patent data indicate that such reactions achieve yields exceeding 95% with purities >95% when conducted in halogenated solvents like 1,2-dichloroethane.

Urea Formation via Carbamate Intermediates

Subsequent conversion of the chlorosulfonyl phenol to the urea derivative requires careful selection of amine sources. A two-step process involving:

-

Activation : Reaction with phosgene or triphosgene to form a chlorosulfonyl phenyl carbamate intermediate.

-

Aminolysis : Treatment with ammonia or primary amines to yield the urea moiety.

This approach mirrors the synthesis of sulfonylurea herbicides, where carbamate intermediates are generated before transamidation. For example, reacting 5-chlorosulfonyl-2-ethoxyphenyl carbamate with aqueous ammonia in tetrahydrofuran (THF) at 0–5°C could theoretically produce the target compound with minimal side reactions.

Direct Sulfonation of 2-Ethoxyphenyl Urea

SOCl₂-Mediated Chlorosulfonation

Recent advances in SOCl₂-mediated reactions provide an alternative route. As reported in the synthesis of 3-methylthioquinolin-2-ones, SOCl₂ in DMSO/toluene mixtures facilitates electrophilic sulfonation at ambient temperatures. Applying this to 2-ethoxyphenyl urea, the reaction would proceed via:

-

Generation of a chlorosulfonic acid intermediate through SOCl₂ activation.

-

Electrophilic attack at the para position of the ethoxy group.

Key parameters include a 2:1 molar ratio of SOCl₂ to substrate and a solvent system of DMSO/toluene (1:1 v/v) at 50°C. Under these conditions, the reaction achieves 80–87% yields for analogous quinoline derivatives, suggesting comparable efficiency for aryl urea systems.

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMSO enhance electrophilic substitution by stabilizing charged intermediates, while toluene prevents over-sulfonation. Patent data emphasize that maintaining temperatures below 100°C avoids thermal decomposition of chlorosulfonyl intermediates.

Multi-Step Synthesis from Salicylic Acid Derivatives

Chlorosulfonation of 2-Ethoxybenzoic Acid

Adapting methods from sildenafil citrate synthesis, 2-ethoxybenzoic acid undergoes chlorosulfonation using chlorosulfonic acid and thionyl chloride. In a representative procedure:

-

Chlorosulfonic acid (5 equiv) is chilled to 0–5°C.

-

2-Ethoxybenzoic acid is added gradually, followed by thionyl chloride (1.2 equiv).

-

The mixture is stirred at 20–25°C for 12 hours, yielding 5-chlorosulfonyl-2-ethoxybenzoic acid.

This intermediate is then converted to the acyl chloride using oxalyl chloride before coupling with urea.

Coupling with Urea

The acyl chloride reacts with urea in dichloromethane (DCM) in the presence of a base such as triethylamine. This method, adapted from peptide coupling strategies, typically achieves 70–85% yields for aryl urea compounds.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

Scalability and Industrial Feasibility

The CSI-based method excels in scalability, with patent data confirming reproducibility on industrial scales. In contrast, the SOCl₂/DMSO route, while efficient, requires careful handling of DMSO due to its hygroscopic nature. The salicylic acid pathway, though reliable, involves corrosive reagents (chlorosulfonic acid), increasing operational costs.

Challenges and Mitigation Strategies

Byproduct Formation

Transamidation side reactions are prevalent in urea syntheses. Patent literature highlights that using a slight excess of CSI (1.1:1 molar ratio) suppresses byproducts by ensuring complete conversion of phenolic intermediates. Additionally, maintaining pH >7 during urea coupling minimizes acid-catalyzed decomposition.

Purification Techniques

Crystallization from methanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials and inorganic salts. For high-purity applications, column chromatography on silica gel with ethyl acetate/hexane (1:4) resolves urea derivatives from sulfonic acid byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Chlorosulfonyl-2-ethoxyphenyl urea can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid derivative.

Reduction: The chlorosulfonyl group can be reduced to a sulfonamide group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol.

Hydrolysis: Aqueous base such as sodium hydroxide or potassium hydroxide is used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed

Substitution Reactions: Various substituted urea derivatives.

Hydrolysis: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₁₀ClN₂O₄S

Key Functional Groups :

- Chlorosulfonyl group

- Ethoxy group

- Urea moiety

These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitutions, hydrolysis, and reductions, which are crucial for its applications in synthesis and biological activity .

Chemistry

5-Chlorosulfonyl-2-ethoxyphenyl urea serves as a versatile building block in organic synthesis. It can undergo:

- Substitution Reactions : The chlorosulfonyl group can be replaced by other nucleophiles (amines, alcohols), leading to various substituted derivatives.

- Hydrolysis : It can be hydrolyzed to form sulfonic acid derivatives.

- Reduction : The chlorosulfonyl group can be converted to a sulfonamide using reducing agents like sodium borohydride.

Biology

The compound is being investigated for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that urea derivatives exhibit antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Studies show that certain derivatives have low cytotoxicity with effective minimum inhibitory concentrations (MIC).

- Interaction with Biomolecules : The chlorosulfonyl group may react with nucleophilic sites on proteins or enzymes, potentially modifying their functions. This interaction is crucial for exploring the compound's role in biological systems.

Medicine

This compound has been explored for its potential use in drug development:

- Pharmacological Tool : Its ability to modify biomolecules positions it as a candidate for developing new therapeutic agents targeting specific diseases.

- Anticancer Activity : Preliminary studies suggest that analogs of this compound may exhibit antiproliferative effects against cancer cell lines, indicating its potential in cancer therapy .

Industry

The compound finds applications in the production of specialty chemicals and materials due to its reactivity and ability to form various derivatives. This aspect is particularly relevant in agricultural chemistry where sulfonylureas are utilized as herbicides .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. Results indicated significant activity with low cytotoxicity, suggesting a promising avenue for developing new antimycobacterial agents.

Case Study 2: Cancer Therapeutics

Research focused on the antiproliferative effects of this compound against HeLa tumor cells showed promising results. The mechanism of action appears to involve disruption of microtubule formation, similar to known antimitotic agents, indicating potential use in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 5-Chlorosulfonyl-2-ethoxyphenyl urea involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, potentially leading to the modification of their function. The ethoxyphenyl urea moiety may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on sulfonyl chloride intermediates used in synthesizing phosphodiesterase inhibitors (e.g., sildenafil).

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-alkyl-pyrazolo[4,3-d]pyrimidin-7-ones

These sildenafil precursors (CAS 139756-22-2) share the chlorosulfonyl-ethoxyphenyl moiety but differ in their heterocyclic core (pyrazolo-pyrimidinone vs. urea) and alkyl substituents (Table 1) .

Key Findings :

- Reactivity: The pyrazolo-pyrimidinone derivatives undergo nucleophilic substitution at the sulfonyl chloride group (e.g., with N-methylpiperazine to form sildenafil) . The urea analog may exhibit similar reactivity, but the urea group could alter solubility or stability.

- Biological Activity: Sildenafil intermediates target phosphodiesterase-5 (PDE5) for erectile dysfunction treatment . The urea derivative’s bioactivity is unstudied but likely distinct due to the absence of the pyrazolo-pyrimidinone pharmacophore.

- Synthetic Flexibility : Alkyl substituents (ethyl, butyl, isopropyl) in compounds 3a–3c modulate lipophilicity and metabolic stability, critical for drug optimization . The urea analog’s synthetic utility remains unexplored.

N-Desmethyl Sildenafil (UK 103320)

This sildenafil metabolite (CAS 139755-82-1) lacks the N-methyl group on the piperazine ring, altering its pharmacokinetics . Unlike this compound, it retains the pyrazolo-pyrimidinone core, underscoring the importance of heterocyclic structure in PDE5 inhibition.

Structural and Functional Divergence

- Core Structure: The pyrazolo-pyrimidinone core in sildenafil intermediates enables π-π stacking and hydrogen bonding with PDE5 . Replacing this with a urea group likely abolishes target binding.

- Substituent Effects : Ethoxy and chlorosulfonyl groups enhance solubility and reactivity in both compound classes, but alkyl chains in sildenafil analogs fine-tune drug-likeness .

Biological Activity

5-Chlorosulfonyl-2-ethoxyphenyl urea is a compound with significant potential in biological and medicinal chemistry. Its unique structural features, including a chlorosulfonyl group and an ethoxy-substituted phenyl urea moiety, contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀ClN₂O₄S

- Key Functional Groups :

- Chlorosulfonyl group

- Ethoxy group

- Urea moiety

The presence of these functional groups suggests potential for diverse chemical reactions, including nucleophilic substitutions and hydrolysis, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially modifying their function. The ethoxyphenyl urea moiety may enhance this interaction by providing additional binding sites or influencing the compound's overall conformation .

Antimicrobial Properties

Research has indicated that derivatives of urea compounds, including those similar to this compound, exhibit antimicrobial activity. For instance, studies have shown that certain urea derivatives possess significant in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating low cytotoxicity alongside effective minimum inhibitory concentrations (MIC) .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related compounds, it was found that many exhibited low toxicity against normal host cells while maintaining antimicrobial efficacy. For example, certain derivatives showed less than 25% inhibition of macrophage cell growth at concentrations that effectively inhibited bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chlorosulfonyl-2-methoxyphenyl urea | Methoxy group instead of ethoxy | Moderate antimicrobial properties |

| 5-Chlorosulfonyl-2-propoxyphenyl urea | Propoxy group | Enhanced solubility |

| 5-Chlorosulfonyl-2-butoxyphenyl urea | Butoxy group | Variable biological effects |

The ethoxy substitution in this compound may provide distinct reactivity patterns and biological interactions compared to its analogs.

Case Studies and Research Findings

- Antimycobacterial Activity : A study synthesized several urea derivatives and tested them against M. tuberculosis. Compounds similar to this compound showed promising MIC values, indicating potential for development as anti-TB agents .

- Cytotoxicity Assessment : In a cytotoxicity study using the MTT assay, certain derivatives demonstrated nontoxic behavior at effective concentrations, suggesting a favorable therapeutic window for further development .

- Mechanistic Insights : Molecular docking studies revealed that some derivatives exhibit strong binding interactions with specific targets involved in bacterial cell wall synthesis, highlighting their potential as lead compounds in drug discovery .

Q & A

Basic: What are the established synthetic routes for 5-Chlorosulfonyl-2-ethoxyphenyl urea, and how can reaction efficiency be validated?

Answer:

The compound is synthesized via sulfonation of precursor aromatic rings. A validated method involves reacting 5-(2-ethoxyphenyl) pyrazolopyrimidinone derivatives with chlorosulfonic acid in the presence of thionyl chloride (SOCl₂), yielding the sulfonyl chloride intermediate. Key parameters include maintaining anhydrous conditions and controlling temperature (0–5°C) to avoid over-sulfonation . Efficiency is validated using HPLC to monitor reaction completion, with post-reaction quenching in ice-water to isolate the product. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Advanced: How can reaction conditions be optimized to minimize byproducts during sulfonation?

Answer:

Byproduct formation (e.g., di-sulfonated species or hydrolysis products) is mitigated by:

- Stoichiometric control: Limiting chlorosulfonic acid to 1.1–1.3 equivalents.

- Temperature modulation: Gradual warming from 0°C to room temperature post-sulfonation.

- Solvent selection: Using non-polar solvents (e.g., dichloromethane) to reduce side reactions.

Reaction progress is tracked via TLC (Rf comparison) and LC-MS. Kinetic studies under varying conditions (e.g., using a Dean-Stark trap for water removal) can further refine yields .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H NMR identifies ethoxy (-OCH₂CH₃) and sulfonyl chloride (-SO₂Cl) protons, while ¹³C NMR confirms aromatic substitution patterns.

- Mass spectrometry: HRMS provides exact mass verification (e.g., [M+H]+ at m/z 343.05).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Cross-referencing with IR spectroscopy (S=O stretching ~1370 cm⁻¹) adds confirmatory data .

Advanced: How can researchers resolve discrepancies in spectral data for sulfonyl chloride intermediates?

Answer:

Discrepancies (e.g., unexpected splitting in NMR or anomalous HRMS peaks) require:

- Multi-technique validation: Combining NMR, X-ray crystallography (if crystals are obtainable via SHELXL ), and elemental analysis.

- Computational modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts or optimize molecular geometry for comparison.

- Byproduct identification: LC-MS/MS fragmentation patterns differentiate between isomers or degradation products .

Basic: What is the role of this compound in pharmaceutical synthesis?

Answer:

The compound is a key intermediate in synthesizing Sildenafil citrate (Viagra®). It undergoes nucleophilic substitution with N-methylpiperazine to introduce the sulfonamide pharmacophore. Critical steps include:

- Selective sulfonation: Ensuring mono-substitution at the 5-position.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

The final API is crystallized with citric acid, requiring strict control of pH and solvent polarity .

Advanced: What strategies ensure reproducibility in large-scale synthesis for research applications?

Answer:

Reproducibility requires:

- Standardized protocols: Detailed SOPs for reagent addition rates, temperature ramps, and workup steps.

- In-line analytics: PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Quality-by-Design (QbD): DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting Critical Quality Attributes (CQAs) like purity .

Documentation per ICH Q11 guidelines ensures compliance with academic reproducibility standards .

Advanced: How can computational methods predict the reactivity of this compound with biological targets?

Answer:

- Molecular docking: Tools like AutoDock Vina simulate binding to phosphodiesterase-5 (PDE5) or other targets, using crystal structures (PDB: 1UDT).

- QSAR modeling: Correlates electronic properties (e.g., sulfonyl chloride electrophilicity) with inhibitory activity.

- MD simulations: Assess stability of ligand-receptor complexes over nanoseconds.

Experimental validation via enzyme inhibition assays (IC₅₀ determination) cross-checks computational predictions .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

Challenges include:

- Detection limits: Impurities like hydrolyzed sulfonic acids require UPLC with charged aerosol detection (CAD) for non-UV-active species.

- Column selection: HILIC columns resolve polar degradation products.

- Method validation: ICH Q2(R1) guidelines ensure accuracy, precision, and linearity (R² > 0.995) over 0.1–10 μg/mL ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.